molecular formula C18H13FN4O2 B11266631 5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11266631
M. Wt: 336.3 g/mol
InChI Key: BXXNDHBHIRADPH-UHFFFAOYSA-N
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Description

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of pyrazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The presence of fluorine and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of fluorine enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which can result in distinct biological activities and chemical properties. The presence of both fluorine and methoxy groups can enhance its pharmacological profile and make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13FN4O2

Molecular Weight

336.3 g/mol

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O2/c1-24-14-8-4-12(5-9-14)17-20-18(25-23-17)16-10-15(21-22-16)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22)

InChI Key

BXXNDHBHIRADPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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